An In-depth Technical Guide to the Tripeptide H-Trp-Asn-OH
An In-depth Technical Guide to the Tripeptide H-Trp-Asn-OH
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of the tripeptide H-Trp-Asn-OH (Tryptophanyl-Asparagine). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Chemical Structure and Properties
H-Trp-Asn-OH is a dipeptide composed of the amino acids L-tryptophan and L-asparagine linked by a peptide bond. The N-terminus is tryptophan, and the C-terminus is asparagine.
Chemical Structure:
Physicochemical Properties
Quantitative data for the isomeric dipeptide, H-Asn-Trp-OH, is available and provides an estimation of the properties of H-Trp-Asn-OH. It is important to note that while the molecular formula and weight are identical, other properties may vary between these isomers.
| Property | Value (for H-Asn-Trp-OH) | Reference |
| Molecular Formula | C15H18N4O4 | [1] |
| Molecular Weight | 318.33 g/mol | [1] |
| Exact Mass | 318.13280507 Da | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-amino-4-oxobutanoic acid | |
| Computed XLogP3 | -3.7 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 6 | |
| Topological Polar Surface Area | 151 Ų | |
| Heavy Atom Count | 23 |
Experimental Protocols
The synthesis and characterization of H-Trp-Asn-OH can be achieved through standard peptide chemistry techniques. The following sections outline the general methodologies.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common method for preparing peptides like H-Trp-Asn-OH.
Materials:
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Fmoc-Asn(Trt)-OH (Trityl-protected Asparagine)
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Fmoc-Trp(Boc)-OH (Boc-protected Tryptophan)
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Rink Amide resin
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Coupling reagents (e.g., HBTU, HCTU, DIC)
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Base (e.g., DIPEA)
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Deprotection solution: 20% piperidine in DMF
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Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
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Solvents: DMF, DCM, Diethyl ether
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF.
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First Amino Acid Coupling:
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Deprotect the resin using 20% piperidine in DMF.
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Wash the resin thoroughly with DMF and DCM.
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Couple Fmoc-Asn(Trt)-OH to the resin using a coupling agent and a base in DMF. The trityl protecting group on the asparagine side chain prevents side reactions.
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Chain Elongation (Second Amino Acid Coupling):
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Deprotect the Fmoc group from the resin-bound asparagine with 20% piperidine in DMF.
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Wash the resin.
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Couple Fmoc-Trp(Boc)-OH using a coupling agent and a base.
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Final Deprotection: Remove the N-terminal Fmoc group from tryptophan using 20% piperidine in DMF.
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Cleavage and Side-Chain Deprotection:
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Wash and dry the peptide-resin.
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Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (Trt and Boc).
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Precipitation and Lyophilization:
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Precipitate the crude peptide in cold diethyl ether.
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Centrifuge to collect the peptide pellet.
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Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain a powder.
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Purification by High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified using reversed-phase HPLC (RP-HPLC).
Instrumentation and Reagents:
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HPLC system with a C18 column
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Solvent A: 0.1% TFA in water
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Solvent B: 0.1% TFA in acetonitrile
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UV detector (monitoring at 220 nm and 280 nm for the tryptophan indole ring)
Procedure:
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Dissolve the crude peptide in a minimal amount of Solvent A.
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Inject the sample onto the C18 column.
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Elute the peptide using a linear gradient of Solvent B.
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Collect fractions corresponding to the major peak.
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Analyze the purity of the collected fractions by analytical HPLC.
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Pool the pure fractions and lyophilize.
Characterization
2.3.1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
Procedure:
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Dissolve the purified peptide in a suitable solvent.
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Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS).
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The expected [M+H]+ ion for C15H18N4O4 would be approximately 319.14.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the peptide.
Procedure:
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Dissolve the purified peptide in a deuterated solvent (e.g., D₂O).
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Acquire the ¹H NMR spectrum.
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The spectrum should show characteristic peaks for the protons of the tryptophan and asparagine residues. For example, the aromatic protons of the indole ring of tryptophan typically appear between 7-8 ppm.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the scientific literature regarding the direct biological activity or involvement in signaling pathways of the dipeptide H-Trp-Asn-OH. Tryptophan itself is a precursor for the synthesis of neurotransmitters like serotonin and melatonin, and its metabolism is crucial in various physiological processes. Peptides containing the Trp-Asn sequence have been studied in different contexts, but the biological role of the isolated dipeptide remains an area for further investigation.
Visualizations
Workflow for Synthesis and Characterization of H-Trp-Asn-OH
Caption: Workflow for the synthesis and characterization of H-Trp-Asn-OH.
